N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
The compound “N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring which is a heterocyclic compound . This ring is substituted with two chlorine atoms at the 4 and 7 positions . The benzothiazole is linked to a nitrofuran via a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole ring, followed by halogenation to introduce the chlorine atoms. The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative. The nitrofuran could be synthesized separately and then attached to the benzothiazole via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and furan), the electron-withdrawing nitro and carboxamide groups, and the electron-donating amino group . These features could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorine atoms could be replaced in a nucleophilic aromatic substitution reaction . The nitro group could be reduced to an amino group, and the carboxamide could undergo hydrolysis to yield a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Properties
Several studies have investigated the antibacterial properties of compounds similar to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide. Notably, a study highlighted the design, synthesis, and evaluation of antibacterial properties of nitrofurantoin analogues bearing furan and pyrazole scaffolds, demonstrating their effectiveness against various bacterial strains (Hassan et al., 2020). Similarly, compounds with a furan-2-carboxamide-bearing thiazole structure were synthesized and showed notable antimicrobial activity against a range of microorganisms, indicating potential for pharmacological and medical applications (Cakmak et al., 2022).
Antileishmanial Activity
The antileishmanial activity of structurally related compounds has been studied extensively. Specifically, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized and tested for their in vitro activity against the promastigote and amastigote forms of Leishmania major, showing significant biological activity (Tahghighi et al., 2011).
Antitumor Properties
The structure and functionality of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide show similarities to other compounds with reported antitumor properties. For instance, certain benzothiazole derivatives were synthesized based on structural analogs and demonstrated potent in vivo inhibitory effects on tumor growth, suggesting the potential for antitumor applications (Yoshida et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3O4S/c13-5-1-2-6(14)10-9(5)15-12(22-10)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNONQIWUVOYFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
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